molecular formula C7H8BrN3 B1335726 5-bromo-N-cyclopropylpyrimidin-2-amine CAS No. 886366-20-7

5-bromo-N-cyclopropylpyrimidin-2-amine

Cat. No. B1335726
M. Wt: 214.06 g/mol
InChI Key: ILLUUYCRRPSCTH-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-cyclopropylpyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their presence in many biologically active compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions. This process allows for the efficient synthesis of many substituted pyrimidine compounds by reacting with arylboronic acids and alkynylzincs .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Regioselective Synthesis : Research on 5-bromo-2,4-dichloro-6-methylpyrimidine, closely related to 5-bromo-N-cyclopropylpyrimidin-2-amine, indicates its utility in regioselective synthesis, forming 4-amino-5-bromo-2-substituted aminopyrimidines through a displacement reaction with ammonia (Doulah et al., 2014).

  • Palladium-Catalyzed Amination : A palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine, similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, yielding high chemoselectivity and isolated yield in producing aminopyridines (Ji, Li, & Bunnelle, 2003).

  • Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : Derivatives of 4-amino-5-bromo-2-substituted-aminopyrimidines, structurally related to 5-bromo-N-cyclopropylpyrimidin-2-amine, have been synthesized, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Phosphomolybdic Acid Promoted Reactions : Research involving 2-cyclopropylpyrimidin-4-carbaldehyde, structurally similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, has led to the synthesis of α-aminophosphonates via a one-pot synthesis, highlighting the versatility of similar compounds (Reddy, Reddy, & Reddy, 2014).

  • Synthesis of Novel Pyridine-Based Derivatives : Palladium-catalyzed Suzuki cross-coupling reactions with 5-bromo-2-methylpyridin-3-amine, a compound structurally related to 5-bromo-N-cyclopropylpyrimidin-2-amine, have been used to synthesize novel pyridine derivatives. This showcases the potential applications in synthesizing various heterocyclic compounds (Ahmad et al., 2017).

Advanced Chemical Research

  • Structural Studies and Electrophilic Substitutions : Investigations into the chemistry of compounds similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, such as 2-amino-6-phenylpyrimidin-4(3H)-ones, have provided insights into electrophilic nitration and sulphonation, illustrating the complex reactions these types of compounds can undergo (Stevens et al., 1995).

  • Mechanistic Studies in Amination Reactions : The amination of various pyrimidines, closely related to 5-bromo-N-cyclopropylpyrimidin-2-amine, has been studied to understand the mechanisms involved in these reactions, offering valuable insights into chemical reaction pathways (Valk & Plas, 1973).

  • Development of Antiviral Compounds : Research involving derivatives of 2,4-diaminopyrimidines, structurally similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, has demonstrated potential in developing antiviral compounds, especially against retroviruses, highlighting the pharmaceutical applications of these compounds (Hocková et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-N-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLUUYCRRPSCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407611
Record name 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropylpyrimidin-2-amine

CAS RN

886366-20-7
Record name 5-Bromo-N-cyclopropyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-chloropyrimidine (3.87 g, 20 mmol) and cyclopropylamine (5.7 g, 0.1 mol) in 20 mL THF was heated at 65° C. for 5 hrs in a sealed tube. The mixture was evaporated in vacuo, to the residue ethanol was added, after filtration, the cake was washed with ethanol to give 4.07 g product as a colorless solid (95.5%). 1H NMR (300 MHz, CDCl3) δ: 8.32 (2H, s), 5.58 (1H, brs), 2.72 (1H, brs), 0.82-0.84 (2H, m), 0.54 (2H, brs). LCMS: m/z [M+H]+ 214.0011.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95.5%

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